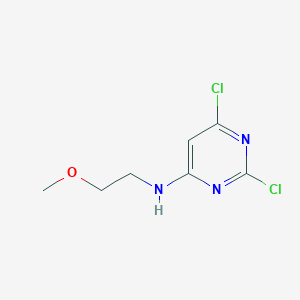

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

説明

“2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3O . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two chlorine atoms attached to the pyrimidine ring, and an amine group (NH2) attached to one of the carbon atoms .科学的研究の応用

- Field : Organic Chemistry

- Summary : The compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is structurally similar to the compound you mentioned, has been used in aromatic nucleophilic substitution reactions . These reactions are important in the synthesis of pyrimidine-based compounds .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Field : Flow Chemistry

- Summary : A study reported the continuous flow generation of the N-F reagent 2,6-dichloro-1-fluoro-pyridinium tetrafluoroborate from 2-6-dichloropyridine and 10% F2/N2 and its telescoped downstream electrophilic fluorination reaction with an enamine .

- Methods : The 2-step procedure was performed in a modular lab-scale silicon carbide flow reactor, which safely allowed processing corrosive F2 and precise temperature control . Both reaction sequences turned out to be very fast when carried out in flow at −10 °C: the N-F generation step could be done within 7.9 s and only 6.6 s were necessary for the fluorination of the enamine .

- Results : The study demonstrated a method for the continuous flow generation of the N-F reagent and its application in electrophilic fluorination .

Application in Organic Synthesis

Application in Electrophilic Fluorination

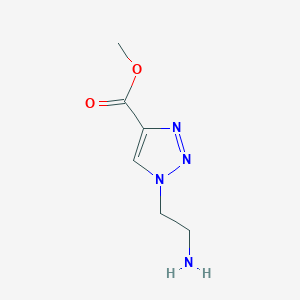

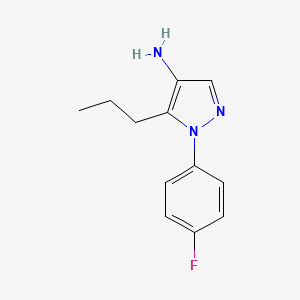

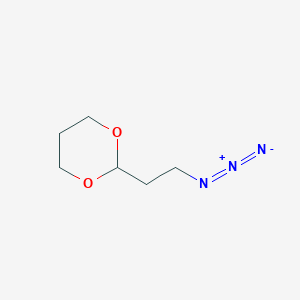

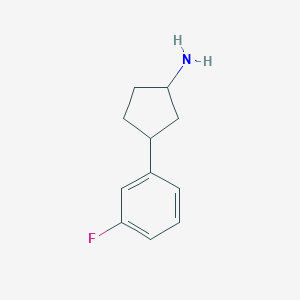

- Field : Pharmaceutical Chemistry

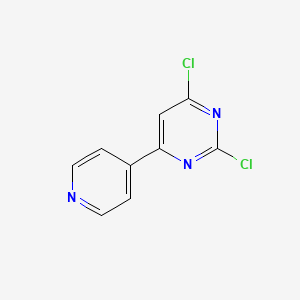

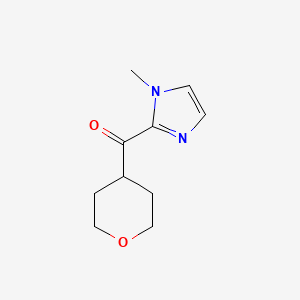

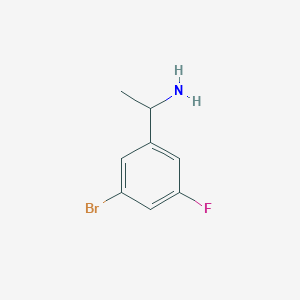

- Summary : An efficient and safe process for the preparation of ticagrelor , a platelet aggregation inhibitor, has been described . This process involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol .

- Methods : The synthesis comprises the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .

- . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .

- Field : Organic Chemistry

- Summary : A study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Application in Drug Synthesis

Application in Pyrimidine Derivative Synthesis

- Field : Agricultural Chemistry

- Summary : Compounds structurally similar to “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” are used in the synthesis of pesticides . For example, Dimethachlor, a compound with a similar structure, is used as a herbicide .

- Methods : The synthesis of such compounds typically involves reactions with various organic and inorganic reagents .

- Results : The resulting compounds are used as effective pesticides in agriculture .

- Field : Medicinal Chemistry

- Summary : Pyrimidine is a privileged scaffold in many synthetic compounds exhibiting diverse pharmacological activities, and is used for therapeutic applications in a broad spectrum of human diseases . In this study, a small set of pyrimidine libraries was prepared based on the structure of two hit compounds .

- Methods : The study involved the synthesis of a series of pyrimidine derivatives, testing their anticancer activity, and optimizing the structure for maximum efficacy .

- Results : The study resulted in the identification of potential anticancer compounds .

Application in Pesticide Synthesis

Application in Anticancer Drug Design

Safety And Hazards

特性

IUPAC Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWRBXZLZJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729502 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

CAS RN |

879609-73-1 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)

![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)